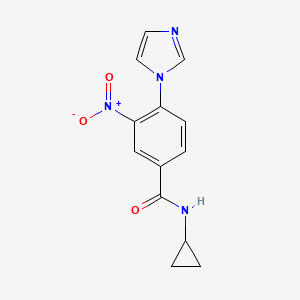
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H18N2O2S and its molecular weight is 278.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
Research by Luo Yang, De‐Xian Wang, Zhi-tang Huang, and Mei-Xiang Wang (2009) in the Journal of the American Chemical Society outlines the use of a chiral Cr(III)(salen)Cl complex for the enantioselective intramolecular addition of tertiary enamides to ketones. This process generates highly enantioenriched 1H-pyrrol-2(3H)-one derivatives, which are structurally related to N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-methylthiophene-2-carboxamide and have applications in the synthesis of complex organic compounds (Luo Yang et al., 2009).
Synthesis of Substituted Pyrroles
Uroš Grošelj, M. Žorž, A. Golobič, B. Stanovnik, and J. Svete (2013) in Tetrahedron developed a novel synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids. This synthesis pathway is significant for constructing other functionalized heterocycles, which are key in various chemical syntheses, including compounds related to this compound (Uroš Grošelj et al., 2013).
Aromatic Polyamides Synthesis
A study by S. Hsiao, Chin‐Ping Yang, and Weilong Lin (1999) in Macromolecular Chemistry and Physics details the synthesis of new aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene. This research is relevant because the synthesis techniques and chemical structures explored are similar to those involving this compound, demonstrating its potential application in polymer chemistry (S. Hsiao et al., 1999).
Ring Opening Reactions
Research by А.S. Gazizov, Аndrey V. Smolobochkin, J. Voronina, А. Burilov, and М. Pudovik (2015) in Tetrahedron discusses the acid-catalyzed ring opening in pyrrolidine-1-carboxamides, leading to the formation of new substituted compounds. This study highlights the reactivity of structures similar to this compound, which is crucial for understanding its potential applications in synthetic chemistry (А.S. Gazizov et al., 2015).
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-10-8-13(19-9-10)14(18)15-6-5-12(17)11-4-3-7-16(11)2/h3-4,7-9,12,17H,5-6H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVCAAFWOHQMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2608639.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2608643.png)


![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2608648.png)




![[5-Acetyloxy-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B2608655.png)
![1-(6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2608656.png)

